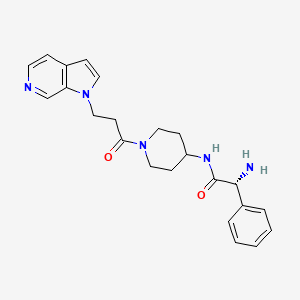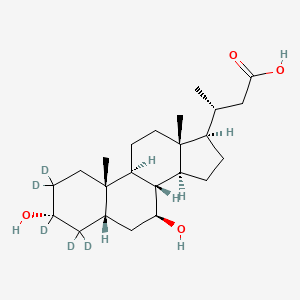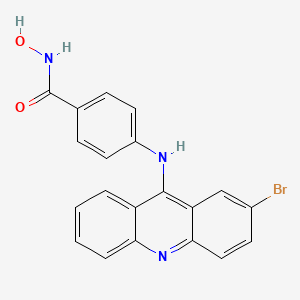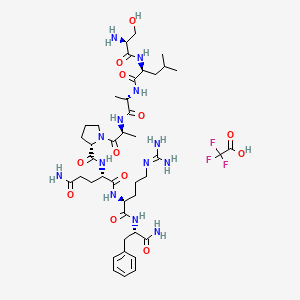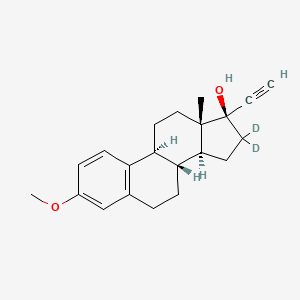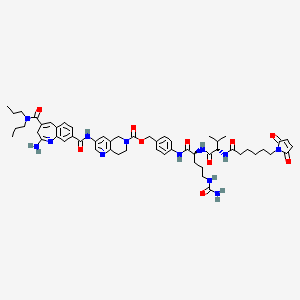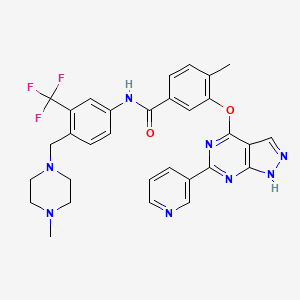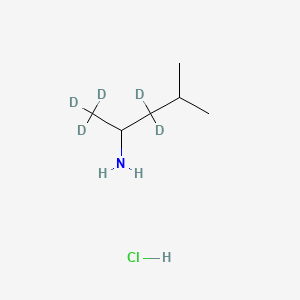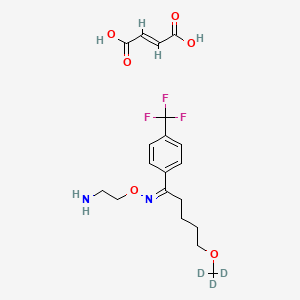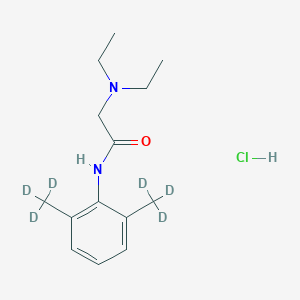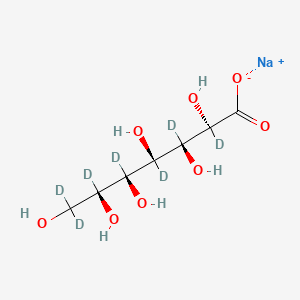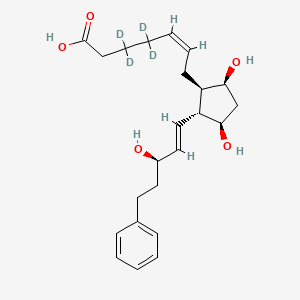
(15R)-Bimatoprost acid-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(15R)-Bimatoprost acid-d4 is a deuterated analog of Bimatoprost acid, which is a prostaglandin analog. Deuterated compounds are often used in scientific research to study metabolic pathways and mechanisms of action due to their stability and resistance to metabolic breakdown. The deuterium atoms in this compound replace the hydrogen atoms, making it a valuable tool in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (15R)-Bimatoprost acid-d4 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the prostaglandin structure. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(15R)-Bimatoprost acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different prostaglandin analogs, while reduction may produce various reduced forms of the compound.
科学研究应用
(15R)-Bimatoprost acid-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of prostaglandins in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug metabolism and pharmacokinetics.
Industry: Utilized in the development of new prostaglandin analogs and as a reference standard in quality control.
作用机制
The mechanism of action of (15R)-Bimatoprost acid-d4 involves its interaction with prostaglandin receptors. The compound binds to these receptors, triggering a cascade of molecular events that lead to its biological effects. The deuterium atoms enhance the stability of the compound, allowing for more precise studies of its interactions and pathways.
相似化合物的比较
Similar Compounds
Bimatoprost acid: The non-deuterated analog of (15R)-Bimatoprost acid-d4.
Latanoprost acid: Another prostaglandin analog used in similar research applications.
Travoprost acid: A prostaglandin analog with similar therapeutic uses.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic breakdown. This makes it a valuable tool for studying metabolic pathways and mechanisms of action with greater precision compared to its non-deuterated counterparts.
属性
分子式 |
C23H32O5 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20-,21+,22-/m1/s1/i2D2,7D2 |
InChI 键 |
YFHHIZGZVLHBQZ-MNBIYLDLSA-N |
手性 SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O |
规范 SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
